molecular formula C17H14O B11875063 (3-(Naphthalen-2-yl)phenyl)methanol CAS No. 1349716-83-1

(3-(Naphthalen-2-yl)phenyl)methanol

Cat. No.: B11875063
CAS No.: 1349716-83-1
M. Wt: 234.29 g/mol
InChI Key: KNNIMZAVFNSRDC-UHFFFAOYSA-N
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Description

(3-(Naphthalen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C17H14O It consists of a naphthalene ring and a phenyl ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Naphthalen-2-yl)phenyl)methanol typically involves the reaction of naphthalene-2-boronic acid with benzaldehyde in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like ethanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3-(Naphthalen-2-yl)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the interactions between aromatic compounds and biological macromolecules. It helps in understanding the binding mechanisms and effects of aromatic compounds on proteins and nucleic acids .

Medicine: Its structural properties make it a candidate for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of (3-(Naphthalen-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing their activity. The methanol group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets. The pathways involved include aromatic stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

  • Naphthalen-2-yl(phenyl)methanone
  • Naphthalen-2-yl(phenyl)methane
  • (3-(Naphthalen-2-yl)phenyl)bromide

Uniqueness: (3-(Naphthalen-2-yl)phenyl)methanol is unique due to the presence of both naphthalene and phenyl rings connected through a methanol group. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Compared to its analogs, it offers better solubility and reactivity, which are advantageous in synthetic and industrial processes .

Properties

CAS No.

1349716-83-1

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(3-naphthalen-2-ylphenyl)methanol

InChI

InChI=1S/C17H14O/c18-12-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)11-17/h1-11,18H,12H2

InChI Key

KNNIMZAVFNSRDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CO

Origin of Product

United States

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